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Bacteriocin rhamnosin A -

Bacteriocin rhamnosin A

Catalog Number: EVT-246972
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bacteriocin rhamnosin A is derived from Lactobacillus rhamnosus, a species commonly found in the human gastrointestinal tract and various fermented foods. The strain used for the production of rhamnosin A is often isolated from human sources, highlighting its relevance to human health and nutrition .

Classification

Rhamnosin A belongs to the class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria. It is classified as a low molecular mass bacteriocin, with a molecular weight of approximately 6433.8 Da and an isoelectric point of 9.8, indicating its basic nature .

Synthesis Analysis

Methods

The synthesis of bacteriocin rhamnosin A involves several key steps:

  1. Fermentation: The Lactobacillus rhamnosus strain is cultivated in a suitable medium, typically MRS broth, under controlled conditions (37°C for 24 hours) to maximize bacteriocin production.
  2. Extraction: Following fermentation, the supernatant is collected and subjected to purification processes. This often includes techniques such as:
    • Ethanol precipitation to concentrate the bacteriocins.
    • Reversed-phase high-performance liquid chromatography (HPLC) for further purification .
  3. Characterization: The purified bacteriocin is characterized using mass spectrometry and other analytical methods to confirm its identity and determine its molecular properties .

Technical Details

The purification process may involve multiple chromatography steps, including macroporous resin columns and dextran gel chromatography, to isolate the active components effectively. The final product can be analyzed using techniques like Tricine-SDS-PAGE and matrix-assisted laser desorption time-of-flight mass spectrometry (MALDI-TOF-MS) for molecular weight confirmation .

Molecular Structure Analysis

Structure

Bacteriocin rhamnosin A exhibits a peptide structure typical of many bacteriocins, characterized by a specific sequence of amino acids that contribute to its antibacterial activity. The precise sequence and structural conformation play critical roles in its interaction with target bacteria.

Data

Chemical Reactions Analysis

Reactions

Bacteriocin rhamnosin A primarily exhibits bacteriostatic activity against susceptible strains such as Micrococcus lysodeikticus. Its mode of action involves binding to bacterial membranes, disrupting cellular functions without causing lysis.

Technical Details

The compound retains activity after exposure to high temperatures (95°C for 30 minutes), indicating thermal stability, but it is sensitive to proteolytic enzymes like pepsin and trypsin, which can degrade it in gastrointestinal environments . This suggests that while it may be effective in food applications, its efficacy as an oral probiotic may be limited without protective formulations.

Mechanism of Action

Process

The mechanism through which bacteriocin rhamnosin A exerts its antibacterial effects involves several steps:

  1. Binding: Rhamnosin A binds to specific receptors on the surface of susceptible bacteria.
  2. Membrane Disruption: This binding alters the permeability of the bacterial membrane, leading to ion leakage and disruption of essential cellular processes.
  3. Inhibition: Ultimately, this results in inhibited growth or death of the target bacteria without causing lysis .

Data

Studies indicate that the inhibitory action of rhamnosin A is primarily bacteriostatic rather than bacteriolytic, meaning it halts bacterial growth rather than killing the cells outright .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 6433.8 Da.
  • Isoelectric Point: 9.8.
  • Stability: Stable at high temperatures but sensitive to proteolytic degradation.

Chemical Properties

Rhamnosin A's chemical properties include its solubility in aqueous solutions due to its peptide nature and potential interactions with lipid membranes due to its basic amino acid content.

Applications

Bacteriocin rhamnosin A has several promising applications:

  • Food Preservation: Due to its antimicrobial properties, it can be used as a natural preservative in food products to inhibit spoilage organisms.
  • Probiotics: Its potential use as a probiotic agent could enhance gut health by inhibiting pathogenic bacteria in the gastrointestinal tract.
  • Pharmaceuticals: There is ongoing research into utilizing bacteriocins like rhamnosin A in developing new antimicrobial therapies against resistant bacterial strains .

Properties

Product Name

Bacteriocin rhamnosin A

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